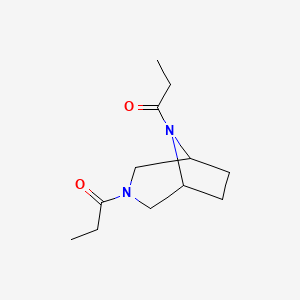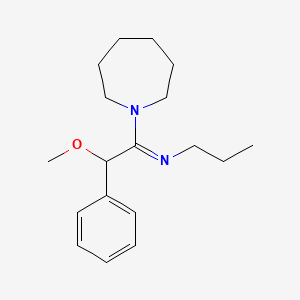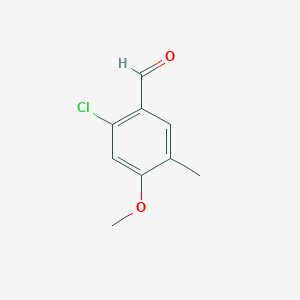
3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dipropionyl-3,8-diazabicyclo(321)octane is a bicyclic compound with a unique structure that includes two nitrogen atomsIts molecular formula is C12H20N2O2, and it has a molecular weight of 224.3 g/mol .
準備方法
The synthesis of 3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane typically involves the acylation of 3,8-diazabicyclo(3.2.1)octane with propionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane .
化学反応の分析
3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Its potential analgesic properties make it a candidate for pain management research.
Industry: It may be used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, potentially modulating pain signals and providing analgesic effects. The exact pathways and molecular interactions are still under investigation .
類似化合物との比較
3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane can be compared with other similar compounds, such as:
3,8-Diazabicyclo(3.2.1)octane: The parent compound without the propionyl groups.
3,8-Diazabicyclo(3.2.1)octane-3-carboxylic acid tert-butyl ester: A derivative with a carboxylic acid ester group.
8-Benzyl-3,8-diazabicyclo(3.2.1)octane: A derivative with a benzyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific propionyl substitutions, which may confer distinct chemical and biological properties compared to its analogues.
特性
CAS番号 |
63977-69-5 |
|---|---|
分子式 |
C12H20N2O2 |
分子量 |
224.30 g/mol |
IUPAC名 |
1-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one |
InChI |
InChI=1S/C12H20N2O2/c1-3-11(15)13-7-9-5-6-10(8-13)14(9)12(16)4-2/h9-10H,3-8H2,1-2H3 |
InChIキー |
AFIXAFUSSQHYKM-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1CC2CCC(C1)N2C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B13943308.png)



![Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol](/img/structure/B13943325.png)


![5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B13943335.png)




![n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943389.png)
